Ammonium bitartrate

Description

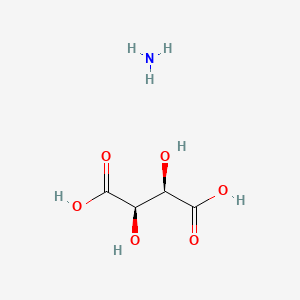

Structure

3D Structure of Parent

Properties

IUPAC Name |

azane;(2R,3R)-2,3-dihydroxybutanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O6.H3N/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);1H3/t1-,2-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMFVLYPTTFPBNG-ZVGUSBNCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)O)(C(=O)O)O.N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3095-65-6 | |

| Details | Compound: Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, ammonium salt (1:1) | |

| Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, ammonium salt (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3095-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

167.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14307-43-8, 3164-29-2, 3095-65-6 | |

| Record name | Ammonium tartrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14307-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diammonium tartrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3164-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonium bitartrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003095656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ammonium tartrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014307438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, ammonium salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium [R-(R*,R*)]-tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.753 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Chemical Synthesis of Ammonium Bitartrate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary chemical synthesis methods for ammonium (B1175870) bitartrate (B1229483) (also known as ammonium hydrogen tartrate), a compound of interest in various chemical and pharmaceutical applications. This document details the underlying chemical principles, experimental protocols, and quantitative data associated with its preparation.

Introduction

Ammonium bitartrate, with the chemical formula NH₄C₄H₅O₆, is the monoammonium salt of L-(+)-tartaric acid. It is an acidic salt formed by the partial neutralization of one of the carboxylic acid groups of tartaric acid with ammonia (B1221849) or an ammonium salt. Its synthesis requires careful control of stoichiometry and pH to favor the formation of the bitartrate anion over the tartrate dianion. This guide will focus on the most chemically sound and reproducible methods for its synthesis in a laboratory setting.

Core Synthesis Methodologies

The synthesis of this compound primarily revolves around the acid-base reaction between tartaric acid and an ammonium source. The key to selectively producing the bitartrate is to control the molar ratio of the reactants.

Method A: Direct Neutralization of Tartaric Acid

This is the most direct approach, involving the reaction of L-(+)-tartaric acid with a limiting amount of an ammonium source, typically ammonium hydroxide (B78521), in a 1:1 molar ratio. The reaction proceeds as follows:

C₄H₆O₆ (Tartaric Acid) + NH₄OH (Ammonium Hydroxide) → NH₄C₄H₅O₆ (this compound) + H₂O

By providing only one mole of ammonium hydroxide for each mole of tartaric acid, the neutralization is limited to the first, more acidic carboxylic proton, yielding the desired bitartrate salt.

Method B: Reaction of Diammonium Tartrate with Tartaric Acid

An alternative historical method involves reacting a solution of diammonium tartrate with an equimolar amount of tartaric acid.[1] This method establishes an equilibrium in solution that favors the formation of the bitartrate salt, which can then be isolated by crystallization.

(NH₄)₂C₄H₄O₆ (Diammonium Tartrate) + C₄H₆O₆ (Tartaric Acid) ⇌ 2 NH₄C₄H₅O₆ (this compound)

This approach can be useful if diammonium tartrate is a more readily available starting material.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound via the direct neutralization method (Method A).

| Parameter | Value | Notes |

| Molar Mass (Tartaric Acid) | 150.09 g/mol | C₄H₆O₆ |

| Molar Mass (this compound) | 167.12 g/mol | NH₄C₄H₅O₆[1] |

| Stoichiometric Ratio | 1:1 (Tartaric Acid : NH₄OH) | Critical for selective bitartrate formation. |

| Reaction Temperature | 20-25°C (initial), 0-5°C (crystallization) | Exothermic reaction; initial cooling may be needed. |

| Target pH | ~3.5 - 4.5 | This pH range favors the predominance of the bitartrate ion. |

| Solvent | Deionized Water | Ethanol (B145695) can be used as an anti-solvent to promote precipitation. |

| Theoretical Yield | High (>90%) | Based on the low solubility of the product upon cooling. |

Detailed Experimental Protocols

The following is a detailed protocol for the synthesis of this compound using the direct neutralization method.

Materials and Equipment

-

Materials:

-

L-(+)-Tartaric Acid (C₄H₆O₆)

-

Ammonium Hydroxide (NH₄OH), ~28-30% solution

-

Deionized Water

-

Ethanol (optional, for enhancing precipitation)

-

pH indicator strips or a calibrated pH meter

-

-

Equipment:

-

Glass beaker or Erlenmeyer flask

-

Magnetic stirrer and stir bar

-

Dropping funnel or pipette

-

Ice bath

-

Büchner funnel and flask for vacuum filtration

-

Filter paper

-

Drying oven or desiccator

-

Synthesis Procedure

-

Dissolution: In a glass beaker, dissolve 15.0 g (0.1 mol) of L-(+)-tartaric acid in 50 mL of deionized water. Stir using a magnetic stirrer until all the solid has dissolved.

-

Reaction:

-

Carefully measure the required volume of concentrated ammonium hydroxide solution to provide 0.1 mol of NH₄OH. The exact volume will depend on the concentration of the solution (typically around 6.8 mL for a 28% solution with a density of ~0.9 g/mL).

-

Slowly add the ammonium hydroxide solution dropwise to the stirring tartaric acid solution. It is advisable to place the beaker in a cool water bath to dissipate any heat generated.

-

Monitor the pH of the solution periodically. The target pH should be in the range of 3.5 to 4.5. If necessary, make minor adjustments with a few extra drops of either reactant.

-

-

Crystallization:

-

Once the addition is complete and the target pH is reached, place the beaker in an ice bath and continue stirring for 30-60 minutes.

-

For enhanced precipitation, slowly add 20-30 mL of cold ethanol to the solution while stirring.

-

Allow the solution to stand in the ice bath for at least another hour, or preferably overnight in a refrigerator, to ensure maximum crystallization.

-

-

Isolation and Purification:

-

Collect the white crystalline precipitate by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold deionized water, followed by a wash with cold ethanol to aid in drying.

-

Dry the crystals in a drying oven at a low temperature (e.g., 40-50°C) or in a desiccator under vacuum until a constant weight is achieved.

-

-

Characterization: The final product can be characterized by determining its melting point, which involves decomposition, and by techniques such as FTIR or NMR spectroscopy to confirm its identity.

Visualizing the Process

Chemical Synthesis Pathway

Caption: Reaction scheme for the direct neutralization synthesis.

Experimental Workflow

Caption: Step-by-step workflow for synthesis and isolation.

Safety Precautions

-

Ammonium Hydroxide: Concentrated ammonium hydroxide is corrosive and has a pungent, irritating odor. It should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Tartaric Acid: While generally considered safe, tartaric acid can cause skin and eye irritation. Avoid inhalation of dust.

-

General: Standard laboratory safety practices should be followed at all times.

References

An In-depth Technical Guide to the Crystal Structure and Morphology of Ammonium Bitartrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and morphology of ammonium (B1175870) bitartrate (B1229483) (also known as ammonium hydrogen tartrate), a compound of interest in various scientific and industrial fields. This document collates crystallographic data, details experimental protocols for crystal growth, and explores the factors influencing crystal morphology.

Introduction

Ammonium bitartrate (NH₄HC₄H₄O₆) is the monoammonium salt of tartaric acid. Its chirality and piezoelectric properties make it a subject of interest in materials science and stereochemistry. A thorough understanding of its crystal structure and the ability to control its crystal morphology are crucial for its application in areas such as nonlinear optics, as a food additive, and in chemical synthesis.

Crystal Structure of this compound

This compound crystallizes in the orthorhombic system, which is characterized by three unequal axes at right angles to each other. The crystal structure has been determined and refined through single-crystal X-ray diffraction studies.

Crystallographic Data

Two key studies have provided detailed crystallographic data for ammonium hydrogen D-tartrate. The initial structure was determined by van Bommel and Bijvoet in 1958, and a more refined structure, including the positions of hydrogen atoms, was reported by Spek in 1987.[1][2] The crystallographic data from these studies are summarized in the table below for easy comparison.

| Parameter | van Bommel & Bijvoet (1958)[1] | Spek (1987)[2] |

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | P2₁2₁2₁ | P2₁2₁2₁ |

| a (Å) | 7.648 | 7.653 (1) |

| b (Å) | 11.066 | 11.072 (1) |

| c (Å) | 7.843 | 7.849 (1) |

| α (°) | 90 | 90 |

| β (°) | 90 | 90 |

| γ (°) | 90 | 90 |

| Volume (ų) | 663.8 | 665.1 (1) |

| Z | 4 | 4 |

| Calculated Density (g/cm³) | 1.69 | 1.669 |

Atomic Coordinates

The determination of the precise location of each atom within the unit cell is fundamental to understanding the crystal structure. The atomic coordinates for the refined structure of ammonium hydrogen D-tartrate as determined by Spek (1987) are provided below. These coordinates define the asymmetric unit from which the entire crystal lattice can be generated by the symmetry operations of the P2₁2₁2₁ space group.

| Atom | x | y | z |

| O(1) | 0.9389(2) | 0.2081(1) | 0.0883(2) |

| O(2) | 0.7029(2) | 0.2711(1) | 0.0272(2) |

| O(3) | 1.0561(2) | 0.4323(1) | 0.1702(2) |

| O(4) | 0.7678(2) | 0.5471(1) | 0.3546(2) |

| O(5) | 0.9419(2) | 0.6979(1) | 0.4069(2) |

| O(6) | 0.7107(2) | 0.7483(1) | 0.3015(2) |

| N(1) | 0.7516(3) | 0.4746(2) | -0.1509(3) |

| C(1) | 0.8291(3) | 0.2818(2) | 0.1030(3) |

| C(2) | 0.8870(3) | 0.3955(2) | 0.1983(3) |

| C(3) | 0.7711(3) | 0.4851(2) | 0.2798(3) |

| C(4) | 0.8256(3) | 0.6757(2) | 0.3340(3) |

| H(O3) | 1.131(4) | 0.478(3) | 0.199(4) |

| H(O4) | 0.681(4) | 0.510(3) | 0.318(4) |

| H(C2) | 0.989(4) | 0.384(2) | 0.262(3) |

| H(C3) | 0.672(4) | 0.461(2) | 0.218(3) |

| H(1N1) | 0.835(4) | 0.435(3) | -0.117(4) |

| H(2N1) | 0.764(4) | 0.531(3) | -0.093(4) |

| H(3N1) | 0.662(4) | 0.432(3) | -0.126(4) |

| H(4N1) | 0.747(4) | 0.493(3) | -0.252(4) |

Crystal Morphology of this compound

The external shape, or morphology, of a crystal is a macroscopic expression of its internal atomic arrangement and is highly dependent on the growth conditions. This compound crystals can exhibit several distinct morphologies.

Factors Influencing Morphology

The final habit of this compound crystals is influenced by several factors during the crystallization process:

-

pH of the Growth Medium: The pH has a significant effect on the resulting crystal shape. Studies on crystal growth in silica (B1680970) gels have shown that different pH ranges lead to distinct morphologies.[3]

-

pH 4.5 - 7.0: Prismatic, needle-shaped crystals are typically formed.

-

pH 2.0 - 4.5: Rod-like orthorhombic disphenoidal crystals are observed.

-

pH < 2.0: Disphenoidal tetrahedral crystals are obtained.

-

-

Concentration of Reactants: The concentration of the feed solution, such as ammonium chloride in the silica gel method, influences the growth rates of different crystal faces. Increasing the concentration tends to promote linear growth along the[4] direction for needle-shaped and disphenoidal crystals.[3]

-

Supersaturation: The level of supersaturation of the solution is a critical factor. At moderate supersaturation, the growth of tetrahedral disphenoidal crystals is favored.[3]

-

Solvent: The choice of solvent can significantly alter crystal morphology by affecting the solubility and the interactions between the solvent molecules and the growing crystal faces.

-

Impurities: The presence of impurities can either inhibit or promote the growth of specific crystal faces, leading to a modification of the crystal habit. The effect of impurities is complex and depends on the nature of the impurity and its concentration.[5][6][7]

Experimental Protocols

Detailed methodologies for the synthesis and crystallization of this compound are essential for reproducing and controlling its crystal properties.

Synthesis and Crystallization Methods

Several methods can be employed to grow single crystals of this compound.

This is a common and straightforward method for growing single crystals from solution.

Protocol:

-

Prepare a Saturated Solution: Dissolve this compound in a suitable solvent (e.g., deionized water) at a slightly elevated temperature to ensure complete dissolution and create a saturated or slightly supersaturated solution.

-

Filter the Solution: Filter the warm solution through a fine filter paper (e.g., Whatman No. 1) into a clean crystallizing dish to remove any dust or undissolved particles that could act as unwanted nucleation sites.

-

Slow Evaporation: Cover the crystallizing dish with a perforated lid (e.g., parafilm with a few pinholes) to allow for slow evaporation of the solvent. The rate of evaporation is a critical parameter; slower evaporation generally leads to larger and higher-quality crystals.[3]

-

Incubation: Place the dish in a vibration-free and temperature-stable environment.

-

Crystal Harvesting: Once crystals of the desired size have formed, carefully remove them from the solution and dry them on a filter paper.

This method allows for the slow and controlled reaction of components, leading to the growth of high-quality single crystals.

Protocol for this compound from Tartaric Acid and Ammonium Chloride: [4]

-

Gel Preparation: Prepare a sodium silicate (B1173343) (water glass) solution of a specific density. Adjust the pH of the gel by adding a solution of tartaric acid. A typical gel can be prepared by mixing a solution of sodium silicate with an aqueous solution of tartaric acid to achieve the desired pH.

-

Gel Setting: Pour the mixture into test tubes or U-tubes and allow it to set for a few days.

-

Addition of Reactant: Once the gel has set, carefully pour an aqueous solution of ammonium chloride on top of the gel.

-

Diffusion and Reaction: The ammonium chloride will slowly diffuse into the gel and react with the tartaric acid according to the following reaction: (CHOH COOH)₂ + NH₄Cl → NH₄HC₄H₄O₆ + HCl

-

Crystal Growth: As the reactants slowly mix within the gel matrix, single crystals of this compound will nucleate and grow over a period of several days to weeks.

-

Crystal Harvesting: After the growth period, carefully excavate the crystals from the gel.

This compound can also be prepared by reacting ammonium tartrate with tartaric acid.[8]

Protocol:

-

Prepare Solutions: Prepare separate aqueous solutions of ammonium tartrate and tartaric acid.

-

Mixing: Mix the two solutions in equimolar amounts.

-

Crystallization: Allow the resulting solution to crystallize, for example, by slow evaporation as described in section 4.1.1.

Characterization Techniques

A standard workflow is employed to characterize the resulting crystals to determine their structure and morphology.

Workflow:

-

Optical Microscopy: Initial visual inspection of the crystals to assess their morphology, size, and quality.

-

Single-Crystal X-ray Diffraction (XRD): A single crystal is selected and mounted on a diffractometer. X-ray diffraction data is collected to determine the unit cell parameters, space group, and the precise atomic coordinates.[9]

-

Powder X-ray Diffraction (PXRD): A powdered sample of the crystals is analyzed to confirm the phase purity of the bulk material.

-

Scanning Electron Microscopy (SEM): Provides high-resolution images of the crystal surfaces, revealing detailed morphological features.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the functional groups present in the crystal and confirm the chemical composition.[10]

-

Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability and decomposition of the crystals.[10]

Visualizations

The following diagrams illustrate the experimental workflows and logical relationships discussed in this guide.

Experimental Workflow for Crystal Synthesis and Characterization

Caption: Workflow for the synthesis and characterization of this compound crystals.

Factors Influencing Crystal Morphology

Caption: Key factors influencing the final morphology of this compound crystals.

Signaling Pathways and Logical Relationships

The concept of "signaling pathways" is typically associated with biological systems, where molecules transmit signals to elicit cellular responses. In the context of the crystallization of a simple salt like this compound, this terminology is not applicable. The crystallization process is governed by the principles of thermodynamics and kinetics, where factors such as supersaturation, temperature, and the presence of impurities directly influence nucleation and crystal growth rather than through complex signaling cascades.

Conclusion

This technical guide has provided a detailed overview of the crystal structure and morphology of this compound. The crystallographic data has been presented in a clear, tabular format, and detailed experimental protocols for crystal growth have been outlined. The key factors influencing crystal morphology have been discussed, and the experimental workflow for characterization has been visualized. This comprehensive information serves as a valuable resource for researchers and professionals working with this compound, enabling a better understanding and control of its crystalline properties.

References

- 1. Buy Ammonium tartrate | 3164-29-2 [smolecule.com]

- 2. rigaku.com [rigaku.com]

- 3. Slow Evaporation Method [people.chem.umass.edu]

- 4. Small Molecule X-Ray Crystallography, Theory and Workflow | CoLab [colab.ws]

- 5. researchgate.net [researchgate.net]

- 6. opendata.uni-halle.de [opendata.uni-halle.de]

- 7. mdpi.com [mdpi.com]

- 8. This compound [drugfuture.com]

- 9. researchgate.net [researchgate.net]

- 10. Bot Verification [rasayanjournal.co.in]

An In-depth Technical Guide to the Physical and Chemical Properties of Ammonium Bitartrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium (B1175870) bitartrate (B1229483), also known as ammonium hydrogen tartrate, is the monoammonium salt of L-(+)-tartaric acid. With the chemical formula C₄H₉NO₆, this organic compound finds applications in various fields, including as a laboratory reagent and in the food industry. This technical guide provides a comprehensive overview of the physical and chemical properties of ammonium bitartrate, with a focus on quantitative data, experimental methodologies, and key chemical behaviors relevant to research and development.

Physical Properties

This compound is a white, crystalline solid.[1][2] Its physical characteristics are summarized in the table below.

| Property | Value |

| Molecular Formula | C₄H₉NO₆[3] |

| Molecular Weight | 167.12 g/mol [3] |

| Appearance | White crystalline solid[1][2] |

| Density | 1.68 g/cm³[1][4] |

| Melting Point | Decomposes (specific temperature not consistently reported)[1][2] |

| Boiling Point | An estimated value of 295.66°C is noted, though the compound decomposes before boiling.[4] |

| Solubility in Water | 1.00 g/100g at 0°C, 1.88 g/100g at 10°C, 2.70 g/100g at 20°C[4] |

| Solubility in other solvents | Soluble in alkaline solutions; insoluble in ethanol.[1] |

| Optical Rotation [α]D²⁰ | +26.0° (c = 1.5 in water)[1] |

Chemical Properties

This compound exhibits the chemical properties characteristic of an acidic salt of a weak acid (tartaric acid) and a weak base (ammonia).

Stability and Decomposition

This compound is a stable compound under standard conditions but is incompatible with strong oxidizing agents.[1][5] It is known to be hygroscopic and may slowly release ammonia (B1221849) upon exposure to air, leading to an increase in acidity.[6]

Upon heating, this compound decomposes rather than melts.[1][2] The precise decomposition temperature is not consistently reported in the literature. When heated to decomposition, it is expected to emit toxic fumes of ammonia and nitrogen oxides.[7]

Reactivity

As an acidic salt, aqueous solutions of this compound are acidic. It will react with bases to neutralize them.[6] The general reaction with a strong base, such as sodium hydroxide, will yield sodium bitartrate, ammonia, and water.

Reaction with strong acids is not expected to be significant as this compound itself is acidic.[8] With strong oxidizing agents, a reaction is likely to occur, though specific products are not well-documented in the available literature.

Experimental Protocols

Determination of Decomposition Temperature (Thermogravimetric Analysis - TGA)

Objective: To determine the temperature at which this compound thermally decomposes.

Methodology:

-

Instrument: A thermogravimetric analyzer (TGA) equipped with a sensitive microbalance and a furnace.[9]

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina (B75360) or platinum).[10]

-

Atmosphere: The furnace is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.[10]

-

Temperature Program: The sample is heated at a constant rate (e.g., 10°C/min) from ambient temperature to a temperature at which complete decomposition is expected (e.g., 300°C).

-

Data Analysis: The TGA instrument records the sample mass as a function of temperature. The onset temperature of mass loss in the resulting thermogram is reported as the decomposition temperature.

Determination of Aqueous Solubility (Shake-Flask Method)

Objective: To determine the solubility of this compound in water at a specific temperature.

Methodology:

-

Apparatus: A constant temperature water bath with a shaker, flasks with stoppers, filtration apparatus.

-

Procedure: a. An excess amount of this compound is added to a known volume of deionized water in a flask. b. The flask is securely stoppered and placed in a constant temperature water bath. c. The mixture is agitated (shaken) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. d. After reaching equilibrium, the agitation is stopped, and the undissolved solid is allowed to settle. e. A sample of the supernatant is carefully withdrawn and filtered to remove any suspended solid particles. f. The concentration of this compound in the clear filtrate is determined using a suitable analytical method (e.g., titration, HPLC, or gravimetric analysis after evaporation of the solvent).

-

Data Reporting: The solubility is expressed as grams of solute per 100 grams of solvent ( g/100g ) or other appropriate concentration units.

pH Measurement of an Aqueous Solution

Objective: To determine the pH of a solution of this compound in water.

Methodology:

-

Instrument: A calibrated pH meter with a glass electrode.

-

Calibration: The pH meter is calibrated using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) according to the manufacturer's instructions.

-

Sample Preparation: A solution of this compound of a known concentration (e.g., 0.1 M) is prepared by dissolving the solid in deionized water.

-

Measurement: The pH electrode is rinsed with deionized water and then immersed in the sample solution. The solution is gently stirred, and the pH reading is allowed to stabilize before being recorded. The temperature of the solution should also be recorded.

Synthesis of this compound

This compound can be synthesized through the neutralization reaction between L-(+)-tartaric acid and ammonia or an ammonium salt.

From Tartaric Acid and Ammonium Carbonate

A common laboratory preparation involves the reaction of tartaric acid with ammonium carbonate.

Conclusion

This technical guide has provided a detailed overview of the key physical and chemical properties of this compound. The data presented, along with the outlined experimental protocols, offer a valuable resource for researchers, scientists, and professionals in drug development. A clear understanding of these properties is essential for the effective and safe use of this compound in various scientific and industrial applications.

References

- 1. AMMONIUM HYDROGEN TARTRATE CAS#: 3095-65-6 [m.chemicalbook.com]

- 2. CAS 3095-65-6 | Butanedioate, 2,3-dihydroxy-, ammonium salt (1:1)-Standard Group [std-fkm.com]

- 3. Ammonium hydrogen tartrate | C4H9NO6 | CID 6432315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. AMMONIUM HYDROGEN TARTRATE | 3095-65-6 [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. Ammonium tartrate | C4H12N2O6 | CID 13652278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. quora.com [quora.com]

- 9. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 10. epfl.ch [epfl.ch]

A Comprehensive Guide to the Solubility of Ammonium Bitartrate for Scientific Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of ammonium (B1175870) bitartrate (B1229483) in various solvents. The information compiled herein is intended to support research, development, and formulation activities where this compound is utilized. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and visual representations of experimental workflows and solubility principles.

Introduction to Ammonium Bitartrate

This compound, also known as ammonium hydrogen tartrate, is the monoammonium salt of L-tartaric acid. It is an odorless, crystalline solid.[1] This compound is utilized in various applications, including the manufacturing of baking powders and for the determination of calcium.[2]

Solubility of this compound

The solubility of a compound is a critical physicochemical property that influences its behavior in various systems, including its absorption and bioavailability in pharmaceutical formulations. This compound's solubility is significantly dependent on the solvent and the temperature.

Quantitative Solubility Data

The following table summarizes the quantitative solubility of this compound in water at different temperatures.

| Temperature (°C) | Solubility ( g/100g H₂O) |

| 0 | 1.00[2] |

| 10 | 1.88[2] |

| 15 | 2.19 (calculated from 1 part in 45.6 parts water)[1] |

| 20 | 2.70[2] |

Qualitative Solubility in Various Solvents

This compound exhibits varied solubility in different types of solvents:

-

Water: It is soluble in water, with its solubility increasing with temperature.[1][2] It is freely soluble in hot water.[1]

-

Alcohol: It is practically insoluble or insoluble in alcohol.[1][2]

-

Acids and Alkalies: this compound is soluble in acids and alkalies.[1][2]

Experimental Protocol for Determining Equilibrium Solubility

The saturation shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid compound.[3] This method involves creating a saturated solution and then measuring the concentration of the dissolved solute.

Saturation Shake-Flask Method

1. Preparation:

- An excess amount of solid this compound is added to a known volume of the desired solvent in a flask or vial.[1][3] It is crucial to add enough solid to form a suspension and ensure that undissolved solid remains at equilibrium.[1][3]

2. Equilibration:

- The flask is sealed and agitated at a constant, controlled temperature for a prolonged period (e.g., 24-48 hours) to allow the system to reach thermodynamic equilibrium.[2] The agitation can be achieved using a shaker bath.

3. Phase Separation:

- Once equilibrium is reached, the undissolved solid is separated from the saturated solution. This can be achieved through centrifugation or filtration.[2] If using filtration, a membrane filter (e.g., 0.45 µm) is appropriate to ensure no solid particles pass through.[2]

4. Analysis:

- An aliquot of the clear, saturated solution is carefully removed.

- If necessary, the aliquot is diluted with the solvent to bring the concentration within the working range of the analytical method.[2]

- The concentration of this compound in the diluted solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

5. Calculation:

- The solubility of the this compound is calculated from the measured concentration, taking into account any dilution factors. The result is typically expressed in units such as g/100 mL or mol/L.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the saturation shake-flask method for determining the solubility of this compound.

Caption: Experimental workflow for the saturation shake-flask method.

Logical Relationship of Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The following diagram illustrates this relationship for this compound.

Caption: Logical relationship of this compound solubility.

Conclusion

This technical guide has provided a detailed overview of the solubility of this compound. The quantitative data presented, along with the established experimental protocol, offers valuable resources for scientists and researchers. The visualizations further clarify the experimental process and the underlying principles of solubility. A thorough understanding of these aspects is essential for the effective application of this compound in various scientific and developmental endeavors.

References

Thermal Decomposition of Ammonium Bitartrate: A Comprehensive Technical Analysis

For Immediate Release

This technical guide provides a detailed analysis of the thermal decomposition of ammonium (B1175870) bitartrate (B1229483), a topic of significant interest to researchers, scientists, and professionals in drug development. While specific experimental data for ammonium bitartrate is limited in published literature, this document synthesizes information from closely related compounds, such as ammonium tartrate and tartaric acid, to present a comprehensive overview of its expected thermal behavior.

Executive Summary

This compound, an ammonium salt of a carboxylic acid, is anticipated to undergo a multi-stage thermal decomposition process. The initial stage likely involves the loss of ammonia (B1221849) and water, followed by the breakdown of the resulting tartaric acid intermediate into various smaller organic acids and gaseous products. This guide outlines the predicted decomposition pathway, summarizes quantitative data from analogous compounds, provides detailed experimental protocols for thermal analysis, and includes visualizations to illustrate the key processes.

Predicted Thermal Decomposition Pathway

The thermal decomposition of this compound is expected to proceed through several key stages. Initially, the compound will likely lose ammonia (NH₃) and water (H₂O) to form tartaric acid. As the temperature increases, the tartaric acid intermediate is predicted to decarboxylate, leading to the formation of pyrotartaric acid and pyruvic acid.[1] Further heating is expected to break down these intermediates into smaller, more volatile compounds such as acetic acid and carbon dioxide.[1]

When heated, ammonium salts of carboxylic acids can decompose, leading to the loss of ammonia and the formation of the corresponding carboxylic acid.[2] In some cases, the decomposition of ammonium carboxylates can also lead to the formation of amides through the loss of water.[3] The final decomposition products will likely include carbon dioxide, water, and nitrogen oxides.[4]

Quantitative Thermal Analysis

The following table summarizes the expected thermal events for this compound based on data from analogous compounds.

| Thermal Event | Predicted Temperature Range (°C) | Predicted Mass Loss (%) | Associated Products | Data Source (Analogous Compound) |

| Stage 1: Initial Decomposition | 150 - 250 | 10 - 20 | NH₃, H₂O | General knowledge of ammonium salt decomposition.[2][3] |

| Stage 2: Major Decomposition | 250 - 350 | 60 - 75 | CO₂, CO, pyruvic acid, acetic acid | [1][5] |

| Stage 3: Final Decomposition | > 350 | 5 - 10 | Residual carbonaceous matter | General pyrolysis principles. |

Note: The data presented in this table is extrapolated from studies on ammonium tartrate and general principles of thermal decomposition of organic salts and should be confirmed by direct experimental analysis of this compound.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for conducting Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) on this compound. These protocols are based on common practices for the analysis of organic salts.[6][7][8]

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and mass loss associated with the decomposition of this compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation: A sample of 5-10 mg of finely ground this compound is accurately weighed into an inert crucible (e.g., alumina (B75360) or platinum).[6][8]

-

Instrument Setup: The crucible is placed in the TGA furnace.

-

Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas such as nitrogen, with a flow rate of 20-50 mL/min to prevent oxidative decomposition.[7]

-

Temperature Program: The sample is heated from ambient temperature (e.g., 25°C) to a final temperature of approximately 600°C at a constant heating rate of 10°C/min.[7]

-

Data Analysis: The mass of the sample is recorded as a function of temperature. The resulting TGA curve is analyzed to identify the onset and peak temperatures of decomposition stages and the corresponding percentage of mass loss.

Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal transitions (e.g., melting, decomposition) and associated enthalpy changes of this compound.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

-

Sample Preparation: A sample of 2-5 mg of finely ground this compound is accurately weighed into a non-hermetically sealed aluminum pan with a pinhole in the lid to allow for the escape of gaseous products.[7]

-

Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell.

-

Atmosphere: The experiment is conducted under a controlled inert atmosphere, such as nitrogen, with a flow rate of 20-50 mL/min.[7]

-

Temperature Program: The sample is heated from ambient temperature to approximately 400°C at a constant heating rate of 10°C/min.[7]

-

Data Analysis: The heat flow to the sample is measured as a function of temperature. The resulting DSC curve is analyzed to identify endothermic and exothermic peaks corresponding to thermal events like melting and decomposition.

Visualizations

The following diagrams illustrate the proposed experimental workflow and decomposition pathway for this compound.

Conclusion

This technical guide provides a foundational understanding of the thermal decomposition of this compound based on the analysis of related compounds. The proposed multi-stage decomposition pathway, initiated by the loss of ammonia and water, followed by the breakdown of the tartrate structure, serves as a valuable framework for further investigation. The detailed experimental protocols for TGA and DSC offer a starting point for researchers to obtain direct empirical data for this compound, which is crucial for applications in pharmaceuticals and materials science. The visualizations provided are intended to clarify the complex relationships in both the experimental process and the chemical transformations involved.

References

- 1. ideals.illinois.edu [ideals.illinois.edu]

- 2. libjournals.unca.edu [libjournals.unca.edu]

- 3. Sciencemadness Discussion Board - Decomposition of ammonium salts - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. Ammonium tartrate | C4H12N2O6 | CID 13652278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. epfl.ch [epfl.ch]

A Technical Guide to the Spectroscopic Characterization of Ammonium Bitartrate

Introduction: Ammonium (B1175870) bitartrate (B1229483), the monoammonium salt of tartaric acid with the chemical formula C₄H₉NO₆, is a compound of interest in various fields, including the pharmaceutical and textile industries, and as a reagent in biochemical and structural protein analysis.[1][2] Its specific crystalline structure and the presence of various functional groups make it an ideal candidate for characterization by a suite of spectroscopic techniques. This guide provides an in-depth overview of the primary spectroscopic methods used to analyze ammonium bitartrate, offering detailed experimental protocols and a summary of key quantitative data for researchers, scientists, and professionals in drug development.

Crystal Structure Analysis: X-ray Diffraction (XRD)

A foundational understanding of the solid-state structure is paramount before interpreting spectroscopic data. X-ray diffraction is the definitive technique for determining the crystal lattice parameters and spatial arrangement of atoms.

Experimental Protocol:

-

Sample Preparation: Single crystals of this compound are typically grown from a saturated aqueous solution by slow solvent evaporation.[3] For analysis, a suitable single crystal is selected and mounted on a goniometer. For powder XRD, the crystalline sample is finely ground to a homogenous powder.

-

Data Acquisition: A three-dimensional analysis is conducted using a diffractometer equipped with a Geiger counter for accurate intensity measurements.[4] Data is collected over a range of diffraction angles (2θ).

-

Data Analysis: The collected diffraction patterns are processed to calculate lattice parameters. The structure is refined using least-squares methods to determine atomic coordinates and bond lengths.[4]

Structural Data: Ammonium hydrogen d-tartrate crystals are orthorhombic and belong to the P2₁2₁2₁ space group.[4] The unit cell contains four molecules.[4]

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [4] |

| Space Group | P2₁2₁2₁ | [4] |

| a | 7.648 Å | [4] |

| b | 11.066 Å | [4] |

| c | 7.843 Å | [4] |

Vibrational Spectroscopy: FTIR and Raman

Vibrational spectroscopy probes the vibrational modes of molecules, providing a detailed fingerprint of the functional groups present. Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that offer comprehensive insight into the molecular structure of this compound.[5]

Experimental Protocol:

-

Sample Preparation: For FTIR analysis, a small amount of the powdered sample is mixed with potassium bromide (KBr) and pressed into a pellet. For Raman spectroscopy, the crystalline powder is placed directly in the path of the laser.

-

Instrumentation:

-

FTIR: A spectrometer operating in the mid-IR range (typically 4000-400 cm⁻¹) is used.

-

Raman: A spectrometer with a laser excitation source (e.g., Nd:YAG) is employed.

-

-

Data Acquisition: Spectra are recorded, typically involving multiple scans that are averaged to improve the signal-to-noise ratio.

Data Interpretation and Summary: The spectra of this compound are characterized by distinct bands corresponding to the ammonium ion (NH₄⁺) and the bitartrate anion. Key vibrations include N-H, O-H, C-H, C=O, and COO⁻ stretches.[3][5]

| Wavenumber (cm⁻¹) - IR | Wavenumber (cm⁻¹) - Raman | Assignment | Reference |

| 3215 | 3243 | NH₄⁺ Asymmetric Stretching | [3] |

| ~3000-3200 | - | N-H Stretching | [5] |

| 2925 | 2968 | C-H Stretching | [3] |

| 1707 | 1704 | C=O Stretching | [3] |

| 1556 | 1535 | COO⁻ Asymmetric Stretching | [3] |

| 1401 | 1395 | COO⁻ Symmetric Stretching | [3] |

| - | 115, 136 | Lattice Vibrational Modes | [5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of specific nuclei, such as ¹H and ¹³C, allowing for the elucidation of molecular structure and dynamics.

Experimental Protocol:

-

Sample Preparation: A powdered or single-crystal sample of this compound is packed into an NMR rotor.

-

Instrumentation: A solid-state NMR spectrometer equipped with a probe for ¹H and ¹³C nuclei is used. Proton-enhanced NMR techniques are often employed for ¹³C detection in solids.[6]

-

Data Acquisition:

-

¹³C NMR: Spectra are acquired using techniques like cross-polarization magic-angle spinning (CP/MAS) to obtain high-resolution spectra.

-

¹H NMR: Spin-lattice relaxation times (T₁) can be measured using a 180°-τ-90° pulse sequence to study molecular motion.[7]

-

Data Interpretation and Summary: The ¹³C NMR spectrum distinguishes between the carboxyl (COOH) and hydroxyl-bearing (CH-OH) carbon atoms. The ¹H NMR relaxation data reveals the dynamics of the two chemically inequivalent ammonium ions in the crystal lattice.[6][7]

| Nucleus | Chemical Shift (δ) / Parameter | Assignment | Reference |

| ¹³C | 178.4 ppm | Carboxyl Group (COOH) | [3] |

| ¹³C | 73.81 ppm | Methine Carbon (CH) | [3] |

| ¹H | T₁ minimum at 270 K | NH₄⁺(1) ions (stronger H-bonds) | [7] |

| ¹H | T₁ minimum at 218 K | NH₄⁺(2) ions (weaker H-bonds) | [7] |

Electronic Spectroscopy: UV-Visible

UV-Visible spectroscopy is used to determine the optical transparency range of a material, which is a critical parameter for applications in nonlinear optics.

Experimental Protocol:

-

Sample Preparation: A thin, polished single crystal or a solution of known concentration is prepared.

-

Instrumentation: A UV-Vis-NIR spectrometer is used to measure the transmission of light through the sample.

-

Data Acquisition: The spectrum is recorded over a wavelength range, typically from the ultraviolet (e.g., 190 nm) to the near-infrared (e.g., 1100 nm).[3]

Data Summary: The key parameter obtained is the lower cut-off wavelength, which indicates the onset of electronic absorption.

| Parameter | Value | Implication | Reference |

| Lower Cut-off Wavelength | 220 nm | Good transmission in the visible region | [3] |

| Optical Band Gap | 5.045 eV | Suitable for optoelectronic applications | [3] |

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of an this compound sample.

Caption: Logical workflow for the characterization of this compound.

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that relies on the synergistic application of several analytical techniques. Vibrational spectroscopy (FTIR and Raman) confirms the presence of key functional groups, while NMR spectroscopy provides detailed insight into the specific atomic environments and molecular dynamics. X-ray diffraction serves as the gold standard for determining the solid-state structure, and UV-Vis spectroscopy defines its optical properties. Together, these methods provide the comprehensive data required by researchers and scientists for quality control, structural elucidation, and the development of new applications for this versatile compound.

References

- 1. Ammonium L-tartrate | 3164-29-2 [chemicalbook.com]

- 2. Ammonium tartrate - Wikipedia [en.wikipedia.org]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. journals.iucr.org [journals.iucr.org]

- 5. Buy Ammonium tartrate | 3164-29-2 [smolecule.com]

- 6. Carbon-13 nuclear magnetic resonance in solid ammonium tartrate (Journal Article) | OSTI.GOV [osti.gov]

- 7. pubs.aip.org [pubs.aip.org]

A Comprehensive Technical Guide to Ammonium Bitartrate for Scientific and Pharmaceutical Applications

Introduction

Ammonium (B1175870) bitartrate (B1229483), also known as ammonium hydrogen tartrate, is an acidic salt of tartaric acid. This technical guide provides an in-depth overview of its chemical and physical properties, relevant experimental protocols, and applications for researchers, scientists, and drug development professionals.

Core Chemical Identifiers

Ammonium bitartrate is identified by the following key parameters:

| Identifier | Value |

| CAS Number | 3095-65-6[1] |

| Molecular Formula | C4H9NO6[1] |

| Synonyms | Ammonium hydrogen tartrate, Ammonium acid tartrate, L-tartaric acid monoammonium salt[2] |

Physicochemical Properties

The key physicochemical properties of this compound are summarized below, providing essential data for its use in experimental and formulation settings.

| Property | Value | Source |

| Molar Mass | 167.12 g/mol | [1] |

| Appearance | Odorless crystals | |

| Density | 1.68 g/cm³ | [1] |

| Melting Point | Decomposes | [1] |

| Solubility in Water | 1.00 g/100g at 0°C, 1.88 g/100g at 10°C, 2.70 g/100g at 20°C | [1] |

| Solubility in Other Solvents | Soluble in acids and alkalies; insoluble in alcohol.[1] | |

| Chemical Stability | Stable, but slowly loses some ammonia (B1221849) on exposure to air. Incompatible with strong oxidizing agents.[3][4] |

Applications in Research and Drug Development

While many advanced applications in biochemical research utilize the more soluble diammonium tartrate, this compound and related tartrate salts serve several important functions:

-

Analytical Chemistry : this compound is used for the determination of calcium.[1] The tartrate ion acts as a complexing agent, a principle also employed in reagents like Fehling's solution for metal ion analysis.

-

Pharmaceutical Formulations : As an acidic salt, it can be used as a buffering agent to maintain pH stability in various formulations, which is critical for drug efficacy.

-

Chiral Resolution : Tartaric acid and its salts are fundamental in separating racemic mixtures. The bitartrate salt can be used in the crystallization of diastereomeric salts to resolve chiral amines, a crucial step in the synthesis of many active pharmaceutical ingredients.

-

Food Industry : It has applications as a leavening agent in baking powder and as an acidity regulator.[1][5]

-

Electroplating : Ammonium salts, including tartrates and citrates, are used as complexing agents in electroplating baths to control the deposition of metal ions.[6]

Experimental Protocols

General Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the partial neutralization of tartaric acid.

Materials:

-

L-Tartaric Acid

-

Ammonium Hydroxide (B78521) solution

Procedure:

-

Dissolve L-tartaric acid in a minimal amount of hot water.

-

Slowly add a stoichiometric amount of ammonium hydroxide solution with constant stirring. The goal is to neutralize only one of the carboxylic acid groups.

-

The solution is then cooled, and ethanol can be added to precipitate the this compound.

-

The resulting crystals are filtered, washed with cold ethanol, and dried.

Chiral Resolution of a Racemic Amine (General Protocol)

This protocol outlines the general steps for using a tartrate salt for chiral resolution.

Materials:

-

Racemic amine

-

(+)-Tartaric acid (to form the bitartrate salt in situ)

-

Methanol (B129727) or other suitable solvent

Procedure:

-

A solution of (+)-tartaric acid in boiling methanol is prepared.[7]

-

The racemic amine is cautiously added to the hot solution.[7] This forms a mixture of two diastereomeric salts: (R)-amine-(+)-hydrogen tartrate and (S)-amine-(+)-hydrogen tartrate.

-

The solution is allowed to cool slowly to room temperature to facilitate fractional crystallization. One of the diastereomeric salts will be less soluble and will precipitate out as prismatic crystals.[7]

-

The crystals are collected by filtration.[7]

-

The resolved amine can then be recovered by treating the purified diastereomeric salt with a base (e.g., sodium hydroxide) and extracting the free amine with an organic solvent.[7]

Biological Pathways

This compound can serve as a nitrogen source in cell culture media for microorganisms.[8] The ammonium ion is assimilated into the cell's metabolic pathways. In bacteria, two primary pathways for ammonium assimilation are the Glutamate Dehydrogenase (GDH) system and the Glutamine Synthetase-Glutamate Synthase (GS-GOGAT) system.

References

- 1. This compound [chembk.com]

- 2. Ammonium hydrogen tartrate | CAS 3095-65-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. Page loading... [guidechem.com]

- 4. AMMONIUM HYDROGEN TARTRATE | 3095-65-6 [chemicalbook.com]

- 5. Ammonium L-tartrate — Shanghai Plant Biotech [shplantextracts.com]

- 6. assignmentpoint.com [assignmentpoint.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. sigmaaldrich.cn [sigmaaldrich.cn]

An In-depth Technical Guide to the Safety and Handling of Ammonium Bitartrate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific safety and toxicological data for ammonium (B1175870) bitartrate (B1229483) (CAS: 3095-65-6) is limited in publicly available literature. This guide incorporates data for the closely related compound, diammonium tartrate (CAS: 3164-29-2), as a surrogate for hazard assessment and handling precautions. All recommendations should be implemented in the context of a comprehensive laboratory-specific risk assessment.

Chemical and Physical Properties

Ammonium bitartrate is the monoammonium salt of L-tartaric acid. It is an odorless, crystalline solid.[1] Understanding its physical and chemical properties is fundamental to its safe handling and use in experimental settings.

| Property | Value | Source(s) |

| Chemical Formula | C₄H₉NO₆ | [1][2] |

| Molar Mass | 167.12 g/mol | [1][2] |

| Appearance | Odorless, colorless crystals or white powder | [1] |

| Density | 1.68 g/cm³ | [1][2] |

| Melting Point | Decomposes upon heating | [2] |

| Solubility | - In water at 15°C: 1 g / 45.6 mL- Freely soluble in hot water, alkalis- Practically insoluble in alcohol | [1] |

| pH of Solution | 6 - 7 (5% solution of diammonium tartrate) | [3] |

Toxicological Information and Hazard Assessment

The toxicological profile of this compound has not been fully investigated.[4] Data from diammonium tartrate suggests low acute toxicity. However, there are conflicting classifications, with some safety data sheets (SDS) indicating it is not a hazardous substance, while others classify it as harmful upon ingestion or contact.[3][5][6] Therefore, it is prudent to handle it as a potentially hazardous substance.

| Metric | Value | Species | Route | Source(s) |

| LD₅₀ (Acute Toxicity) | >3100 mg/kg | Rat | Oral | [7] |

| LD₅₀ (Acute Toxicity) | 1130 mg/kg | Rabbit | Subcutaneous | [8] |

| LD₅₀ (Acute Toxicity) | 113 mg/kg | Rabbit | Intravenous | [8] |

Summary of Health Effects (based on diammonium tartrate):

-

Eye Contact: May cause transient discomfort, irritation, or redness.[8][9]

-

Skin Contact: Not generally considered a skin irritant, but prolonged contact may cause mild irritation.[9][10]

-

Inhalation: Inhalation of dust may cause irritation to the nose, throat, and respiratory tract.[9][11]

-

Ingestion: May be harmful if swallowed.[10] Large doses can lead to gastrointestinal irritation, nausea, and vomiting.[8][10]

-

Carcinogenicity: No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[12]

Standard Operating Procedures for Safe Handling

Adherence to a standardized workflow is critical to minimize exposure and ensure safety. This involves preparation, execution, and post-handling procedures.

Caption: General workflow for safely handling this compound.

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and appropriate PPE are essential to prevent exposure.

| Control | Specification | Source(s) |

| Engineering Controls | Use in a well-ventilated area. Local exhaust ventilation (LEV) or a chemical fume hood should be used where dust may be generated. | [3][11] |

| Eye/Face Protection | Wear safety glasses with side-shields (conforming to EN166 or NIOSH standards). | [4][11] |

| Hand Protection | Wear suitable chemical-resistant gloves (e.g., Nitrile rubber). Inspect gloves prior to use. | [4][5] |

| Skin/Body Protection | Wear a lab coat or other protective clothing to prevent skin contact. | [4][11] |

| Respiratory Protection | Not typically required under normal use with adequate ventilation. If dust is generated and ventilation is inadequate, use a NIOSH-approved N95 or P1 particulate respirator. | [5] |

| Hygiene Measures | Do not eat, drink, or smoke in work areas. Wash hands thoroughly after handling. Provide eyewash stations and safety showers in the immediate work area. | [4][9][11] |

Emergency Procedures

First Aid Measures

Prompt and correct first aid is crucial in the event of an accidental exposure.

Caption: Decision tree for first aid response to exposure.

Fire-Fighting Measures

-

Flammability: this compound is a non-flammable solid but is combustible.[3]

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Use media appropriate for the surrounding fire.[5][9]

-

Hazardous Combustion Products: When heated to decomposition, it may emit toxic fumes, including carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx) or ammonia (B1221849) gas.[4][10]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[9]

Accidental Release Measures (Spill Response)

A systematic approach to spill cleanup minimizes the spread of contamination and potential for exposure.

Caption: Logical workflow for responding to a solid chemical spill.

Stability and Reactivity

-

Chemical Stability: Stable under normal conditions of use and storage.[4]

-

Conditions to Avoid: Avoid heat, direct sunlight, moisture, and the formation of dust.[3][4] The substance slowly releases ammonia on exposure to air.

-

Incompatible Materials: Incompatible with strong oxidizing agents, strong acids, and strong bases.[4][10]

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[4][10]

Experimental Protocols: Toxicity Assessment

The toxicological data cited in this guide, such as LD₅₀ values, are determined through standardized experimental protocols. While the specific study reports for ammonium tartrate are not publicly available, the methodology follows established guidelines, such as the OECD Test Guideline 423 for Acute Oral Toxicity (Acute Toxic Class Method).

Representative Protocol: Acute Oral Toxicity (OECD 423)

Objective: To determine the acute oral toxicity of a substance and classify it according to the Globally Harmonised System (GHS).[2] This method uses a stepwise procedure with a small number of animals per step.

Methodology:

-

Animal Selection: Healthy, young adult rodents (typically female rats) are used.[2] Animals are acclimatized to laboratory conditions for at least 5 days prior to the study.

-

Housing and Feeding: Animals are housed in appropriate cages with controlled temperature (22 ± 3°C), humidity (30-70%), and a 12-hour light/dark cycle.[2] Standard laboratory diet and drinking water are provided ad libitum.[2]

-

Dose Preparation and Administration:

-

The test substance is typically dissolved or suspended in an appropriate vehicle, such as water.

-

A single dose is administered to the animals by oral gavage. The volume administered is generally kept low (e.g., not exceeding 1 mL/100g body weight for aqueous solutions).[2]

-

The starting dose level is selected from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight) based on any existing information about the substance's toxicity.

-

-

Stepwise Procedure:

-

A group of 3 animals is dosed at the selected starting level.

-

The outcome (number of animals that die or show evident toxicity) determines the next step:

-

If mortality is high, the dose for the next group of 3 animals is lowered.

-

If mortality is low or absent, the dose for the next group is raised.

-

If the outcome is uncertain, a third group of animals may be dosed at the same level.

-

-

-

Observations:

-

Animals are observed for signs of toxicity shortly after dosing and periodically during the first 24 hours.[1]

-

Observations continue daily for a total of 14 days.

-

All clinical signs of toxicity, their onset, duration, and severity are recorded. Body weight is measured at the start of the study and at least weekly thereafter.

-

-

Data Analysis: The results are interpreted to classify the substance into a GHS toxicity category based on the observed mortality at specific dose levels.

Disposal Considerations

-

Waste Disposal: Dispose of unused product and contaminated materials in accordance with federal, state, and local environmental regulations.[5] Offer surplus and non-recyclable solutions to a licensed disposal company.[12]

-

Contaminated Packaging: Dispose of as unused product. Do not re-use empty containers.[9]

References

- 1. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 2. researchgate.net [researchgate.net]

- 3. carlroth.com:443 [carlroth.com:443]

- 4. echemi.com [echemi.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. lobachemie.com [lobachemie.com]

- 8. oecd.org [oecd.org]

- 9. sdfine.com [sdfine.com]

- 10. Ammonium Tartrate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 11. oecd.org [oecd.org]

- 12. scribd.com [scribd.com]

The Genesis of Stereochemistry: A Technical Guide to Louis Pasteur's Seminal Work on Ammonium Bitartrate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the historical and scientific context of Louis Pasteur's groundbreaking work on ammonium (B1175870) bitartrate (B1229483), a cornerstone of modern stereochemistry and a critical concept in drug development. His meticulous experiments in the mid-19th century first revealed the phenomenon of molecular chirality and its profound implications for the properties of chemical compounds.

Historical Context: A Puzzle in Polarized Light

In the early 19th century, the French physicist Jean-Baptiste Biot had observed that solutions of certain organic compounds, including tartaric acid derived from wine lees, could rotate the plane of polarized light. This property was termed optical activity. The scientific community was later presented with a conundrum by the German chemist Eilhard Mitscherlich, who reported that sodium ammonium tartrate and sodium ammonium paratartrate, despite having the same chemical composition and crystalline form, behaved differently in solution; the tartrate was optically active, while the paratartrate was not. This anomaly puzzled scientists, as it suggested that two seemingly identical substances could have different physical properties.

It was a young Louis Pasteur who, in 1848, embarked on a journey to unravel this mystery. His work would not only solve the puzzle but also lay the foundation for the field of stereochemistry.

Experimental Investigations

Pasteur's approach was characterized by careful observation and methodical experimentation. He conducted two key sets of experiments that revealed the underlying nature of the tartrate and paratartrate salts.

Resolution of Enantiomers by Manual Separation

Pasteur began by examining the crystals of sodium ammonium tartrate and sodium ammonium paratartrate under a microscope. He observed that the crystals of the optically active tartrate all had small, asymmetric facets (hemihedral faces) oriented in the same direction. In contrast, he discovered that the crystals of the optically inactive paratartrate were a mixture of two types of crystals, each being a mirror image of the other.

This critical observation led him to painstakingly separate the two types of crystals from the paratartrate mixture using a pair of tweezers. He then prepared separate solutions of each type of crystal and measured their optical activity using a polarimeter.

Quantitative Data from Optical Rotation Experiments

While Pasteur's original publications provide a detailed qualitative description of his findings, the precise quantitative data, such as the specific concentrations of his solutions and the exact angles of rotation measured, are not consistently reported in readily accessible historical documents. However, the fundamental results of his experiments are clear and have been reproduced in numerous subsequent studies. The table below summarizes the key qualitative and conceptual quantitative findings of his polarimetry experiments.

| Sample | Crystal Morphology | Observed Optical Rotation | Interpretation |

| Sodium Ammonium Tartrate | All crystals are identical and asymmetric (right-handed) | Dextrorotatory (+) | Composed of a single type of chiral molecule. |

| Sodium Ammonium Paratartrate (Racemic Mixture) | Mixture of right-handed and left-handed crystals (mirror images) | Inactive (0°) | An equal mixture of two types of molecules that rotate light in opposite directions, canceling each other out. |

| Separated "Right-Handed" Crystals from Paratartrate | Asymmetric (right-handed) | Dextrorotatory (+) | Identical to the molecules in the naturally occurring tartrate. |

| Separated "Left-Handed" Crystals from Paratartrate | Asymmetric (left-handed) | Levorotatory (-) | A previously unknown form of the tartrate molecule, a mirror image of the dextrorotatory form. |

Biological Resolution of Enantiomers

Several years after his initial discovery, in 1857, Pasteur conducted another series of pioneering experiments that further solidified the concept of molecular asymmetry and its significance in biological systems. He observed that when a solution of ammonium tartrate (the racemic mixture) was fermented with a common mold, Penicillium glaucum, the dextrorotatory tartrate was selectively consumed by the microorganism.

This left behind a solution that was enriched in the levorotatory tartrate, causing the initially optically inactive solution to become levorotatory. This experiment was the first demonstration of the stereoselectivity of biological processes, a concept that is fundamental to modern pharmacology and drug development.

Experimental Protocols

The following are detailed methodologies for the key experiments conducted by Pasteur, reconstructed from historical accounts.

Crystallization of Sodium Ammonium Tartrate

Objective: To obtain crystals of sodium ammonium tartrate and paratartrate for morphological examination.

Methodology:

-

Preparation of Supersaturated Solution: A concentrated aqueous solution of sodium ammonium tartrate (or paratartrate) was prepared. The exact concentrations used by Pasteur are not well-documented, but the goal was to create a supersaturated solution to induce crystallization upon cooling.

-

Slow Evaporation/Cooling: The solution was allowed to evaporate slowly or cool down gradually. Pasteur noted that the crystallization of the two enantiomeric forms of sodium ammonium paratartrate as a conglomerate (a mechanical mixture of separate crystals) occurs at temperatures below 28°C. Above this temperature, the racemic compound crystallizes as a single type of crystal, and the manual separation is not possible.

-

Crystal Collection: The resulting crystals were carefully collected from the solution.

Manual Separation of Enantiomeric Crystals

Objective: To separate the right-handed and left-handed crystals of sodium ammonium paratartrate.

Methodology:

-

Microscopic Observation: A small sample of the crystallized sodium ammonium paratartrate was placed on a microscope slide.

-

Identification of Hemihedral Facets: Under the microscope, Pasteur identified the small hemihedral facets on the crystals. He noted that these facets were oriented to the right on one set of crystals and to the left on the other, making them non-superimposable mirror images.

-

Manual Separation: Using a fine pair of tweezers, he painstakingly separated the crystals into two piles based on the orientation of their hemihedral facets.

Measurement of Optical Activity

Objective: To determine the effect of solutions of the separated tartrate crystals on plane-polarized light.

Methodology:

-

Solution Preparation: Separate aqueous solutions of the "right-handed" and "left-handed" crystals were prepared. An aqueous solution of the original sodium ammonium tartrate was also prepared for comparison.

-

Polarimetry: The optical rotation of each solution was measured using a polarimeter. While the specific model of the polarimeter used by Pasteur is not known, the general principle involved passing a beam of monochromatic light (often from a sodium lamp) through a polarizer, then through a sample tube containing the solution, and finally through an analyzer. The angle to which the analyzer had to be rotated to observe the maximum extinction of light indicated the optical rotation of the solution.

-

Data Recording: The direction (dextrorotatory or levorotatory) and magnitude of the rotation were recorded.

Fermentation of Ammonium Tartrate

Objective: To investigate the effect of a living organism on a racemic mixture of ammonium tartrate.

Methodology:

-

Preparation of Culture Medium: A solution of racemic ammonium tartrate was prepared in water. It is likely that other nutrients necessary for the growth of the mold were also present, though the exact composition of the medium used by Pasteur is not detailed in many sources.

-

Inoculation: The solution was inoculated with a small amount of the mold Penicillium glaucum.

-

Incubation: The culture was incubated for a period of time, allowing the mold to grow and metabolize the tartrate. The specific temperature and duration of the incubation are not well-documented.

-

Analysis of Optical Activity: After the fermentation was complete, the optical activity of the remaining solution was measured using a polarimeter.

Visualizations

The following diagrams illustrate the key concepts and workflows of Pasteur's experiments.

Caption: Logical flow of Pasteur's discovery of molecular asymmetry.

Caption: The enantiomers of tartaric acid.

Conclusion: The Birth of Stereochemistry and its Enduring Legacy

Pasteur's work on ammonium bitartrate was a monumental achievement in the history of science. He not only solved the perplexing problem of the paratartrates but, more importantly, he introduced the revolutionary concept of molecular asymmetry, or chirality. His discoveries demonstrated that molecules could exist as non-superimposable mirror images, or enantiomers, and that this three-dimensional arrangement of atoms had profound consequences for their physical and biological properties.

The principles uncovered by Pasteur are of paramount importance in modern drug development. The majority of drugs are chiral molecules, and often only one enantiomer is therapeutically active, while the other may be inactive or even harmful. Therefore, the ability to separate and synthesize specific enantiomers is a critical aspect of pharmaceutical research and manufacturing. Pasteur's elegant and insightful experiments with tartrate crystals laid the essential groundwork for this vital field of study.

An In-depth Technical Guide to the Role of Ammonium Bitartrate in Molecular Recognition Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

Molecular recognition, the specific interaction between two or more molecules through non-covalent bonds, is a fundamental principle that governs a vast array of biological processes and chemical applications. From enzyme-substrate binding to the efficacy of pharmaceuticals, the ability of molecules to recognize and selectively interact with one another is of paramount importance. A significant challenge and area of focus within this field is the discrimination between enantiomers, mirror-image stereoisomers of a chiral molecule that often exhibit markedly different physiological effects. The separation of these enantiomers, a process known as chiral resolution, is a critical step in drug development and manufacturing to ensure the therapeutic efficacy and safety of a drug product.